3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Description
Development of Thiophene-Based Medicinal Chemistry
Thiophene’s ascent as a privileged pharmacophore began with Viktor Meyer’s 1882 isolation from benzene impurities. Its electron-rich aromatic system and sulfur atom enable unique drug-receptor interactions, including π-π stacking and hydrogen bonding. By 2024, thiophene-containing molecules accounted for 7% of FDA-approved small-molecule drugs, ranking fourth among heterocycles. The scaffold’s versatility is exemplified by cardiovascular agents like clopidogrel (a P2Y12 inhibitor) and anti-inflammatory drugs such as tiaprofenic acid (a COX/LOX dual inhibitor).
Table 1: Representative FDA-Approved Thiophene-Based Drugs
| Drug Name | Therapeutic Area | Key Structural Features |
|---|---|---|
| Clopidogrel | Cardiovascular | 2-Chlorothiophene, methyl carboxylate |
| Tiaprofenic Acid | Anti-inflammatory | Thiophene-2-acetic acid derivative |
| Dorzolamide | Glaucoma | Thienothiopyran sulfonamide |
The Paal-Knorr (1884) and Gewald (1965) reactions established robust synthetic pathways for thiophene cores, enabling systematic exploration of substitution patterns. Modern methods like transition-metal-catalyzed C–H functionalization further expanded access to polysubstituted derivatives critical for target engagement.
Evolution of Sulfonamido-Thiophene-Carboxamide Research
Sulfonamido-carboxamide hybridization on thiophene scaffolds emerged from structure-activity relationship (SAR) studies of COX-2 inhibitors. The sulfonamido group (–SO2NH–) enhances hydrogen bonding capacity, while carboxamides (–CONH–) improve solubility and metabolic stability. In anti-inflammatory agents like celecoxib analogs, this motif achieves nanomolar COX-2 inhibition through Tyr355 and Arg120 interactions.
Table 2: Key Advances in Sulfonamido-Thiophene-Carboxamide Chemistry
| Year | Innovation | Impact |
|---|---|---|
| 1998 | Thiophene-2-carboxamide COX-2 inhibitors | Demonstrated 100x selectivity over COX-1 |
| 2016 | Sulfonamido-thiophene kinase inhibitors | Achieved picomolar VEGFR2 inhibition |
| 2021 | Hybrids with trifluoromethyl groups | Enhanced BBB penetration in CNS targets |
The positional isomerism of substituents significantly modulates activity. 3-Sulfonamido-2-carboxamide configurations (as in the title compound) favor planar conformations ideal for kinase active sites, while 5-substituted analogs preferentially target G-protein-coupled receptors.
Emergence of Trifluoromethylated Aromatic Systems in Drug Design
Trifluoromethyl (–CF3) introduction became a cornerstone of medicinal chemistry following fluticasone’s (1990) success. The –CF3 group’s strong electron-withdrawing effect (−I = 0.43) and lipophilicity (π = 0.88) enhance membrane permeability and metabolic stability. In the title compound, the 4-(trifluoromethyl)phenyl group contributes:
- Steric modulation : 2.8 Å van der Waals radius vs. 2.2 Å for –CH3
- Electrostatic effects : σm = 0.43 vs. σm = 0.12 for –OCH3
- Metabolic resistance : C–F bond dissociation energy (485 kJ/mol) vs. C–H (413 kJ/mol)
Table 3: Impact of –CF3 on Drug Properties
| Parameter | –CF3 vs. –H | –CF3 vs. –Cl |
|---|---|---|
| LogP | +0.9 | +0.5 |
| Metabolic Half-life | 2.3x longer | 1.7x longer |
| Target Residence Time | 15.8 min → 42.1 min | 22.4 min → 39.6 min |
Research Significance Within Heterocyclic Chemistry
This compound epitomizes three paradigm shifts in heterocyclic drug design:
- Bioisosteric sophistication : Thiophene replaces benzene in classical sulfonamides, improving π-stacking while retaining hydrogen bonding.
- Multi-target potential : The hybrid structure shows predicted affinity for kinases (58%), GPCRs (23%), and nuclear receptors (12%) via PharmMapper analysis.
- Synthetic tractability : Orthogonal protecting groups enable sequential installation of –SO2NMe and –CONH–C6H4CF3 groups with >85% yields in microwave-assisted reactions.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c1-24(29(26,27)15-5-3-2-4-6-15)16-11-12-28-17(16)18(25)23-14-9-7-13(8-10-14)19(20,21)22/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCIEXHBIOMNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C16H15F3N2O2S
- Molecular Weight : 358.37 g/mol
- CAS Number : Not specified in the sources.
The compound features a thiophene ring, a sulfonamide group, and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may target the β-catenin pathway, which is crucial in various cellular processes including cell proliferation and differentiation. The compound binds to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation, thereby inhibiting the Wnt signaling pathway, which is often dysregulated in cancers.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways associated with tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. This activity may be linked to its effects on immune cell signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Structure | Anticancer, anti-inflammatory | Isoxazole ring enhances solubility |
| N-(4-nitrophenylsulfonyl)benzamide | Structure | Moderate anticancer activity | Different functional groups lead to varied activity |
| N-[4-amino-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide | Structure | Antimicrobial | Sulfonamide group provides distinct pharmacological profile |
The unique combination of a thiophene structure with sulfonyl and carboxamide groups in this compound distinguishes it from other compounds, enhancing its potential as a therapeutic agent.
Case Studies
- In Vitro Studies : In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration), highlighting its potent anticancer effects.
- Animal Models : In vivo studies using mouse models of cancer showed that administration of this compound led to reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an effective therapeutic agent .
- Mechanistic Insights : Further investigations revealed that the compound not only affects β-catenin levels but also modulates other signaling pathways such as NF-kB, indicating a multifaceted approach to cancer treatment .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May produce amines or alcohols.
These reactions are crucial for developing new compounds in pharmaceuticals and materials science.
2. Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its mechanism of action involves targeting specific molecular pathways, such as:
- β-Catenin Pathway : The compound interacts with β-catenin, inducing its ubiquitination and proteasomal degradation. This mechanism is particularly relevant in cancer research, where β-catenin plays a critical role in tumor progression.
3. Material Science
The compound's unique chemical structure allows it to be used in developing new materials. For example:
- Catalysts : It can act as a catalyst in industrial processes, enhancing reaction rates and selectivity.
- Polymer Chemistry : Its properties may be exploited to create novel polymeric materials with enhanced functionalities.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Synthesis | Building block for various chemical reactions | Development of new pharmaceuticals |
| Medicinal Chemistry | Targets β-catenin pathway for potential cancer therapies | Innovative cancer treatment options |
| Material Science | Used as a catalyst and in polymer chemistry | Creation of advanced materials |
Case Studies
Case Study 1: Targeting β-Catenin in Cancer Therapy
Recent studies have demonstrated that 3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide effectively induces the degradation of β-catenin in cancer cell lines. This degradation leads to reduced cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent against cancers characterized by aberrant β-catenin signaling.
Case Study 2: Industrial Applications
In an industrial setting, the compound has been tested as a catalyst in the synthesis of complex organic molecules. Its ability to enhance reaction rates while maintaining high selectivity has made it a candidate for further development in pharmaceutical manufacturing processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights :
Sulfonamide vs. Sulfonyl Groups :
- The target compound’s N-methylbenzenesulfonamido group (–SO₂N(Me)Ph) differs from sulfonyl (–SO₂–) groups in analogs (e.g., ). Sulfonamides are associated with antibacterial activity (e.g., sulfa drugs), while sulfonyl groups may enhance solubility or binding affinity .
Trifluoromethyl Phenyl vs. Other Aromatic Groups :
- The 4-(trifluoromethyl)phenyl substituent in the target compound increases lipophilicity compared to nitro () or trifluoromethoxy () groups. This enhances membrane permeability and metabolic resistance .
Halogenation Effects: Dichlorophenyl or chlorophenyl substituents (e.g., ) improve thermal stability and receptor binding but may increase toxicity.
Biological Activity :
- Antimicrobial Activity : Nitrothiophene carboxamides (e.g., ) exhibit antibacterial properties, suggesting the target compound’s sulfonamido group could confer similar activity.
- CNS Applications : Compounds with trifluoromethylphenyl groups (e.g., ) are explored as dopamine antagonists, hinting at possible neurological applications for the target compound .
Table 2: Pharmacological and Physical Property Trends
Q & A
What are the optimal synthetic routes for 3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield?
Basic Research Question
The synthesis of thiophene carboxamides typically involves coupling acyl chlorides with substituted anilines. For the target compound, a two-step approach is recommended:
Sulfonamide Formation : React thiophene-2-carbonyl chloride with N-methylbenzenesulfonamide in a polar aprotic solvent (e.g., acetonitrile) under reflux (70–80°C) for 1–2 hours .
Amide Coupling : Introduce the 4-(trifluoromethyl)aniline moiety via nucleophilic acyl substitution. Use a base like triethylamine to neutralize HCl byproducts.
Optimization Strategies :
- Solvent Selection : Acetonitrile or dichloromethane minimizes side reactions.
- Temperature Control : Reflux conditions enhance reaction kinetics but may require cooling for heat-sensitive intermediates.
- Purification : Crystallization from ethanol/water mixtures yields high-purity crystals (validate via HPLC and melting point analysis) .
How can crystallography and spectroscopic methods resolve ambiguities in the structural characterization of this compound?
Basic Research Question
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, including dihedral angles between the thiophene, benzenesulfonamide, and trifluoromethylphenyl groups. For example, similar compounds exhibit dihedral angles of 8.5–13.5° between aromatic rings, influencing packing via C–H···O/S interactions .
Spectroscopic Validation :
- NMR : H NMR should show distinct peaks for the sulfonamide NH (~10 ppm) and trifluoromethyl group (as a singlet near 7.5 ppm).
- IR : Confirm amide C=O stretches (~1650 cm) and sulfonamide S=O vibrations (~1150 cm) .
What computational strategies are effective for predicting the bioactivity of this compound against enzyme targets?
Advanced Research Question
Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or ion channels). The trifluoromethyl group’s electronegativity enhances binding via hydrophobic and halogen bonding .
QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts. Validate against in vitro data to refine predictions .
How does the trifluoromethyl group influence the compound’s physicochemical properties and metabolic stability?
Advanced Research Question
Physicochemical Effects :
- Lipophilicity : The CF group increases logP by ~1.5 units, enhancing membrane permeability.
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life (assess via liver microsome assays) .
Experimental Validation : Compare analogs with/without CF using LC-MS to track metabolic degradation pathways .
How can researchers address contradictory results in cytotoxicity assays involving this compound?
Advanced Research Question
Methodological Adjustments :
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.
- Cell Line Selection : Use isogenic pairs (e.g., cancer vs. normal cells) to isolate mechanism-specific toxicity.
Controls : Include positive controls (e.g., doxorubicin) and validate assay conditions (pH, serum content) to minimize variability .
What strategies are recommended for analyzing supramolecular interactions in the solid state?
Advanced Research Question
Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer. For similar compounds, weak C–H···S interactions dominate packing, contributing to stability .
Thermal Analysis : Differential scanning calorimetry (DSC) can correlate melting points (e.g., ~397 K) with crystal lattice strength .
How can the compound’s solubility be enhanced without compromising bioactivity?
Advanced Research Question
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide nitrogen.
Co-Crystallization : Use co-formers like citric acid to improve aqueous solubility while maintaining crystallinity .
What in vitro assays are most suitable for evaluating its potential as a T-type calcium channel inhibitor?
Advanced Research Question
Patch-Clamp Electrophysiology : Measure inhibition of Ca currents in HEK293 cells expressing Cav3.2 channels.
Fluorescent Dyes : Use Fura-2 AM to quantify intracellular Ca flux in neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
